Chemical Identity
The compound 8-(ethylsulfanyl)-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule with significant pharmacological potential. It is classified under purine derivatives, which are crucial in various biological processes, particularly in cellular energy transfer and signaling.
Source
This compound can be synthesized through various chemical methods and is often studied in the context of drug development due to its structural similarity to known pharmaceuticals. The molecular formula is , and its molecular weight is approximately 308.40 g/mol .
Classification
8-(ethylsulfanyl)-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione belongs to the class of purine analogs. These compounds are often explored for their potential as therapeutic agents in treating various diseases, including metabolic disorders and cancers.
Methods
The synthesis of 8-(ethylsulfanyl)-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. Common methods include:
Technical Details
The synthesis often requires precise control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor the reaction progress and characterize the final compound .
Structure
The molecular structure features a purine core with various substituents that influence its biological activity. The ethylsulfanyl group at position 8 and the 2-methylprop-2-en-1-yl group at position 7 are particularly notable for their potential interactions in biological systems.
Data
The compound's structural representation can be described using SMILES notation: CCS(C)(C)C=C(C)C1=NC(=O)N(C(=O)N1C)C . This notation provides insights into the connectivity of atoms within the molecule.
Reactions
8-(ethylsulfanyl)-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo several chemical reactions:
Technical Details
Each reaction pathway can be influenced by factors such as solvent choice, temperature, and catalysts used .
Process
The mechanism of action for this compound involves its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways. Its structural similarity to natural purines allows it to potentially mimic or inhibit biological functions.
Data
Research indicates that compounds similar to this one may affect adenosine receptors or other pathways related to energy metabolism and signal transduction . Understanding these interactions requires detailed biochemical assays and modeling studies.
Physical Properties
Chemical Properties
Relevant data includes melting point ranges and spectral data from NMR or mass spectrometry that confirm its identity .
8-(ethylsulfanyl)-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has potential applications in:
This compound exemplifies the ongoing research into purine derivatives for their diverse applications in science and medicine.
CAS No.: 3009-34-5
CAS No.: 285571-64-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3